Glycerophosphate disodium salt pentahydrate, also known as β-Glycerophosphate disodium salt pentahydrate, is a chemical compound with the empirical formula and a molecular weight of approximately 306.11 g/mol. It is primarily utilized in biochemical applications as a phosphate donor and a phosphatase inhibitor, playing a crucial role in various biological processes, particularly in bone mineralization and cell culture media .
This compound is classified under organic phosphates and is commonly sourced from various chemical suppliers, including Thermo Scientific, Sigma-Aldrich, and Carl Roth. It is available in crystalline powder form and is typically ≥97% pure . Its CAS number is 13408-09-8, and it falls under the European Community (EC) number 212-464-3 .
Methods of Synthesis
Glycerophosphate disodium salt pentahydrate can be synthesized through several methods, primarily involving the reaction of glycerol with phosphoric acid followed by neutralization with sodium hydroxide or sodium carbonate. The synthesis process generally includes:
Technical Details
The synthesis typically requires careful control of pH and temperature to ensure high yields and purity. The final product is often purified through recrystallization to remove impurities .
The molecular structure of glycerophosphate disodium salt pentahydrate consists of a glycerol backbone with two sodium ions and a phosphate group attached. The structure can be represented as follows:
The compound exhibits a melting point range of approximately 102°C to 104°C and is freely soluble in water, making it suitable for various biochemical applications .
Glycerophosphate disodium salt pentahydrate participates in several biochemical reactions:
The inhibition mechanism involves competitive binding to the active site of phosphatases, effectively preventing substrate access and leading to altered cellular signaling pathways that promote mineralization in osteoblasts .
The primary mechanism of action for glycerophosphate disodium salt pentahydrate revolves around its role as a phosphate donor:
Glycerophosphate disodium salt pentahydrate has several scientific uses:
Glycerophosphate disodium salt pentahydrate (GDP) functions as a classical serine-threonine phosphatase inhibitor with distinctive biochemical properties. This organic phosphate compound exhibits irreversible inhibition against a broad spectrum of protein phosphatases through a non-competitive mechanism that does not involve competition with ATP for binding sites [1] [6]. Unlike ATP-competitive inhibitors, GDP directly targets the catalytic domains of phosphatases, creating stable enzyme-inhibitor complexes that effectively halt dephosphorylation reactions [2].
The molecular basis of GDP's inhibitory action involves its structural mimicry of physiological phosphate groups. When introduced into biological systems, GDP interacts with the active sites of phosphatases through its phosphate moiety, forming covalent adducts that permanently inactivate these enzymes [1]. This inhibition creates a pronounced shift toward phosphorylated states in numerous signaling proteins, effectively amplifying kinase-mediated signaling pathways without direct kinase activation [6] [7].
GDP demonstrates particular efficacy in kinase reaction buffers where phosphatase activity would otherwise dominate. By maintaining phosphorylation states, GDP enables researchers to study phosphorylation dynamics in various experimental contexts. Its cell-impermeable nature restricts its activity to extracellular domains, making it especially valuable for studies targeting membrane-associated phosphatases and cell surface receptors [1]. When combined with other protease and phosphatase inhibitors, GDP contributes to comprehensive inhibition cocktails that preserve the phosphorylated states of proteins during extraction and analysis [6] [7].
Table 1: Molecular Targets of GDP Phosphatase Inhibition
Phosphatase Class | Inhibition Mechanism | Biological Consequence |
---|---|---|
Serine/Threonine PP1/PP2A | Irreversible non-ATP competitive | Enhanced phosphorylation of downstream kinases |
Tyrosine Phosphatases | Active site occupation | Prolonged RTK signaling |
Dual-specificity Phosphatases | Covalent adduct formation | MAPK pathway potentiation |
Alkaline Phosphatases | Substrate mimicry | Reduced phosphate hydrolysis |
GDP serves as a critical organic phosphate source in physiological mineralization processes, demonstrating particular importance in skeletal development and pathological calcification. Its pentahydrate form provides enhanced aqueous solubility (83.33 mg/mL in water), facilitating its biological availability in experimental and physiological contexts [2] [3]. The mineralization capacity of GDP stems from its ability to dissociate into bioavailable phosphate ions under physiological conditions, which then participate in hydroxyapatite crystal nucleation and growth [1] [6].
In osteoblast-mediated mineralization, GDP functions as both a phosphate reservoir and a signaling molecule. Studies have demonstrated that GDP at concentrations of 5-10 mM significantly accelerates bone matrix mineralization through the induction of osteogenic gene expression [1] [6]. When delivered to osteoblast cultures, GDP promotes the expression of key mineralization markers including osteocalcin, alkaline phosphatase, and bone sialoprotein [1] [2]. The molecular pathway involves GDP-dependent stimulation of the bone morphogenetic protein (BMP) signaling cascade, which in turn activates RUNX2, the master transcription factor governing osteoblast differentiation [2].
GDP also plays a paradoxical role in vascular calcification, particularly in atherosclerotic pathologies. In vascular smooth muscle cells (VSMCs), GDP exposure triggers phenotypic transition from contractile to osteoblast-like cells [1] [4]. This transition involves GDP-induced upregulation of osteochondrogenic markers (e.g., Sox9, Msx2) and simultaneous downregulation of smooth muscle lineage markers (e.g., SM22α, smooth muscle α-actin) [1]. Shioi et al. (1995) demonstrated that GDP concentrations as low as 2 mM can accelerate calcification in VSMC cultures by modulating phosphate transport through sodium-dependent phosphate cotransporters (Pit-1) [1] [4].
Table 2: GDP-Mediated Mineralization Pathways
Cell Type | Key Molecular Targets | Functional Outcome | Research Evidence |
---|---|---|---|
Osteoblasts | BMP-2/RUNX2 pathway | Enhanced bone nodule formation | Lecanda et al. (1997) [1] |
Vascular Smooth Muscle Cells | Pit-1 transporter | Accelerated calcification | Shioi et al. (1995) [1] [4] |
Chondrocytes | SOX9/COL2A1 axis | Cartilage matrix production | Laurencin et al. (1996) [1] |
Dental Pulp Stem Cells | DSPP/DMP-1 expression | Odontogenic differentiation | Fujimoto & Mabuchi (1997) [1] |
GDP exerts profound effects on mesenchymal stem cell (MSC) fate determination through strategic modulation of key signaling pathways. At concentrations ranging from 10-50 mM, GDP significantly enhances osteogenic commitment while simultaneously suppressing adipogenic differentiation in MSC cultures [2] [6]. This lineage-specific guidance occurs primarily through GDP's activation of the ERK1/2 signaling cascade, a critical regulator of osteoblastogenesis [2].
The molecular mechanism involves GDP-induced phosphorylation of ERK1/2 kinases at specific threonine and tyrosine residues (Thr202/Tyr204) within their activation loops [2]. This phosphorylation event triggers nuclear translocation of activated ERK1/2, where it phosphorylates and activates the transcription factor RUNX2/Cbfa1, the master regulator of osteogenic differentiation [2] [6]. Research indicates that GDP-mediated ERK phosphorylation occurs rapidly, with detectable activation within 15 minutes of exposure and peaking at approximately 60 minutes [2].
Beyond ERK activation, GDP modulates the Wnt/β-catenin pathway in MSCs. GDP stabilizes cytoplasmic β-catenin by inhibiting glycogen synthase kinase-3β (GSK-3β) activity, allowing β-catenin accumulation and subsequent nuclear translocation [6]. Once in the nucleus, β-catenin forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of osteogenic genes including osterix (Osx) and osteopontin (OPN) [6] [7]. This dual-pathway activation (ERK and Wnt) creates a synergistic pro-osteogenic environment that efficiently directs MSC differentiation toward functional osteoblasts capable of robust matrix mineralization [2] [6].
Table 3: GDP Effects on MSC Signaling Pathways
Signaling Pathway | GDP-Induced Molecular Event | Downstream Transcriptional Targets | Differentiation Outcome |
---|---|---|---|
ERK/MAPK | Phosphorylation at Thr202/Tyr204 | RUNX2, ATF4, Fra-1 | Osteoblast commitment |
Wnt/β-catenin | GSK-3β inhibition, β-catenin stabilization | LEF1/TCF, Osterix, Osteopontin | Enhanced matrix mineralization |
BMP/Smad | Smad1/5/8 phosphorylation | ID1, DLX5, MSX2 | Osteochondroprogenitor specification |
Hedgehog | Gli1 nuclear translocation | PTCH1, Gli1, HIP1 | Chondrogenic priming |
Catalog of Compound Names
Table 4: Systematic Catalog of Glycerophosphate Disodium Salt Pentahydrate Nomenclature
Chemical Designation | Identifier Type |
---|---|
β-Glycerophosphate disodium salt pentahydrate | Systematic Name |
β-Glycerol phosphate disodium salt pentahydrate | IUPAC Variant |
Disodium β-glycerophosphate pentahydrate | Common Name |
β-GP | Laboratory Abbreviation |
C3H7Na2O6P·5H2O | Molecular Formula |
13408-09-8 | CAS Registry Number |
BGP | Biochemical Abbreviation |
Sodium β-glycerophosphate pentahydrate | Pharmacopeial Name |
Glycerol 2-phosphate disodium salt pentahydrate | Alternative Chemical Name |
β-Glycerophosphoric acid disodium salt pentahydrate | Systematic Acid Name |
Disodium (2R)-2,3-dihydroxypropyl phosphate pentahydrate | Stereospecific Name |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: